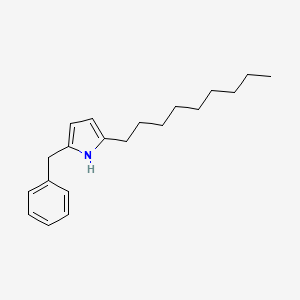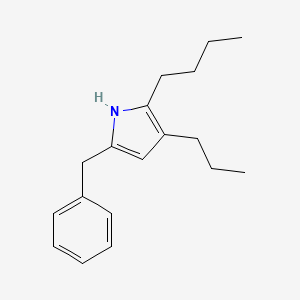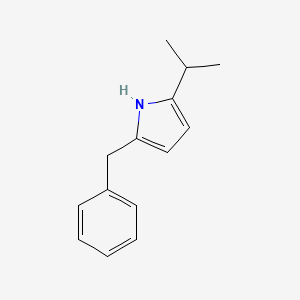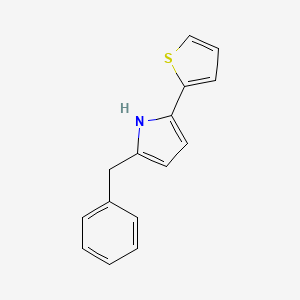![molecular formula C13H21N B6335828 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 1422518-49-7](/img/structure/B6335828.png)
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2-BHCP) is a cyclic compound with a six-membered ring structure containing seven carbon atoms, one nitrogen atom, and two hydrogen atoms. It is a derivative of the cyclic compound cycloheptane, and is composed of seven fused pyrrole rings. 2-BHCP is a highly versatile compound, with a wide range of applications in both scientific research and industrial processes.
Mécanisme D'action
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is believed to act as an agonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Specifically, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% binds to the serotonin receptor, stimulating the release of the neurotransmitter. This action is thought to be responsible for the antidepressant and anxiolytic effects of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Biochemical and Physiological Effects
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-nociceptive effects. In addition, it has been found to have neuroprotective effects, as well as to reduce the risk of stroke and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, and can be used in a variety of different experiments. However, it should be noted that 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is a highly reactive compound, and should be handled with care in the laboratory.
Orientations Futures
The potential applications of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% in scientific research and industry are vast, and there are a number of potential future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. In addition, further research into its synthesis and mechanism of action could lead to new and improved industrial processes. Finally, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% could be used as a starting point for the development of new and improved materials, such as polymers and composites.
Méthodes De Synthèse
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% can be synthesized from cycloheptane by a multi-step process involving the reaction of cycloheptane with a variety of reagents. The first step involves the reaction of cycloheptane with a strong base, such as sodium hydroxide, to form the intermediate compound 2-sec-butyl-cycloheptane-1,4,5,6,7,8-hexahydro-pyrrole (2-BCH). This intermediate is then reacted with a strong acid, such as hydrochloric acid, to form the final product, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Applications De Recherche Scientifique
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a wide range of applications in scientific research, including in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various organic compounds, including drugs, hormones, and other biologically active molecules. In addition, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is used as a substrate for enzymatic reactions, and is also used to study the structure and function of various enzymes.
Propriétés
IUPAC Name |
2-butan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-10(2)13-9-11-7-5-4-6-8-12(11)14-13/h9-10,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOTXVKHPZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)






![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

